1-Piperidinecarboxamide, N-ethyl-4-((3-trifluoromethyl)phenoxy)-
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Overview
Description
1-Piperidinecarboxamide, N-ethyl-4-((3-trifluoromethyl)phenoxy)- is a synthetic organic compound known for its unique chemical structure and properties It features a piperidine ring, an ethyl group, and a trifluoromethyl-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxamide, N-ethyl-4-((3-trifluoromethyl)phenoxy)- typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides or similar reagents.
Attachment of the Trifluoromethyl-Substituted Phenoxy Group: This step involves the reaction of the piperidine derivative with a trifluoromethyl-substituted phenol under suitable conditions, often using coupling agents or catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-Piperidinecarboxamide, N-ethyl-4-((3-trifluoromethyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in a variety of derivatives with different functional groups.
Scientific Research Applications
1-Piperidinecarboxamide, N-ethyl-4-((3-trifluoromethyl)phenoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxamide, N-ethyl-4-((3-trifluoromethyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Piperidinecarboxamide, 4-(4-acetyl-1-piperazinyl)-N-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-2-(4-fluoro-2-methylphenyl)-N-methyl-: Known for its neurokinin-1 receptor antagonist activity.
4-(2-Chlorophenoxy)-N-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxamide: Used in various pharmacological studies.
Uniqueness
1-Piperidinecarboxamide, N-ethyl-4-((3-trifluoromethyl)phenoxy)- stands out due to its unique trifluoromethyl-substituted phenoxy group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
28033-16-1 |
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Molecular Formula |
C15H19F3N2O2 |
Molecular Weight |
316.32 g/mol |
IUPAC Name |
N-ethyl-4-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxamide |
InChI |
InChI=1S/C15H19F3N2O2/c1-2-19-14(21)20-8-6-12(7-9-20)22-13-5-3-4-11(10-13)15(16,17)18/h3-5,10,12H,2,6-9H2,1H3,(H,19,21) |
InChI Key |
HNIHDFCLNULWQK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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